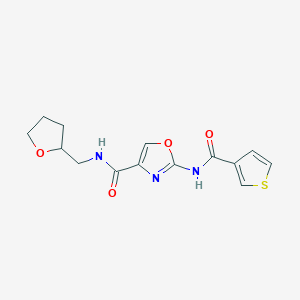

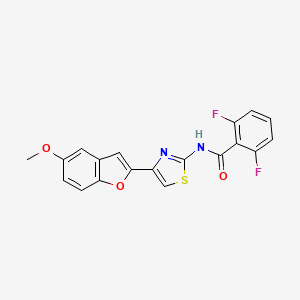

![molecular formula C21H22N2O3 B2774163 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide CAS No. 898423-74-0](/img/structure/B2774163.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide, also known as CPQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQA is a quinoline-based compound that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

An innovative procedure has been developed for synthesizing enantioenriched pyrrolo[1,2-a]quinolines, utilizing a domino reaction that incorporates cyclopropane ring opening, aza-Michael/aldol reaction, and acid-promoted lactamization. This method leverages the organocatalytic activation of functionalized cyclopropaneacetaldehydes, enabling the catalytic generation of donor-acceptor cyclopropanes. The process efficiently transfers stereochemical information from the catalyst to the final products, demonstrating the versatility of cyclopropane-based intermediates in synthesizing complex quinoline derivatives (Sánchez-Díez et al., 2016).

Structural and Inclusion Properties

The structural properties of amide-containing isoquinoline derivatives have been explored, revealing that these compounds form gels and crystalline solids upon treatment with different mineral acids. This study highlights the gelation capabilities and crystal structures of these compounds, emphasizing the potential applications in material science and nanotechnology (Karmakar et al., 2007).

Tautomeric Structures and Computational Features

Research on quinolin-2(1H)-ylidene derivatives showcases the equilibrium preference for various tautomeric structures, such as enaminothione, enamine, and enaminone. This study combines experimental and computational methods to understand the structural and electronic features of these compounds, contributing to the development of new materials and pharmaceuticals (Nesterov et al., 2013).

Antitumor Activities

Investigations into the antitumor properties of pyridoisoquinolindione and dihydrothienoquinolindione derivatives have identified compounds with potent cytotoxic activity. This research provides insight into the design and synthesis of new antiproliferative compounds with potential applications in cancer therapy (Bolognese et al., 2004).

Phototoxic Organometallic Complexes

A study on N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives has explored their potential as photodynamic therapy (PDT) photosensitizers for treating cancer. These complexes exhibit significant singlet oxygen generation capabilities, highlighting their application in developing selective and effective cancer therapies (Leonidova et al., 2014).

Microtubule Destabilization

Quinolin-6-yloxyacetamides (QAs) have been identified as microtubule destabilizing agents that bind to the colchicine site of tubulin. This discovery opens new avenues for the development of antitubulin agents and provides a structural basis for designing drugs to combat multidrug-resistant cancer cells (Sharma et al., 2017).

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-20(14-26-18-6-2-1-3-7-18)22-17-11-10-15-5-4-12-23(19(15)13-17)21(25)16-8-9-16/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVNOHRANYLYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

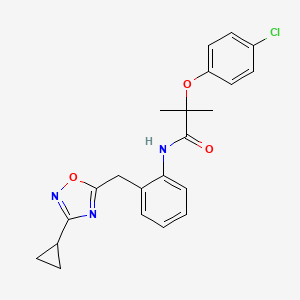

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)

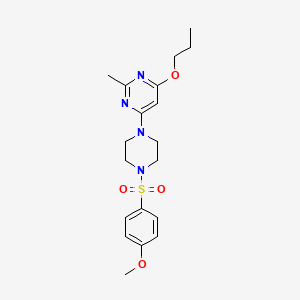

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

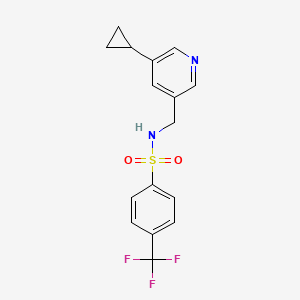

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2774089.png)

![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)